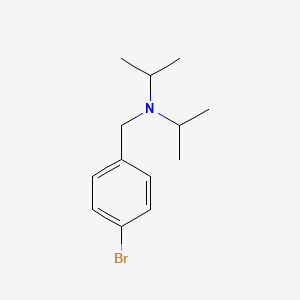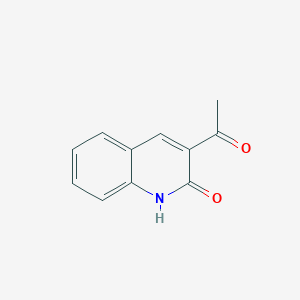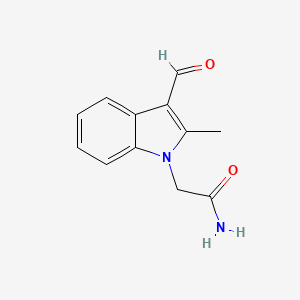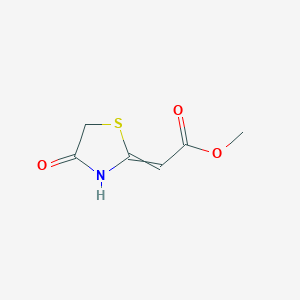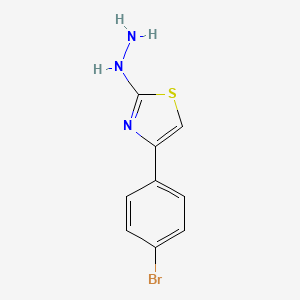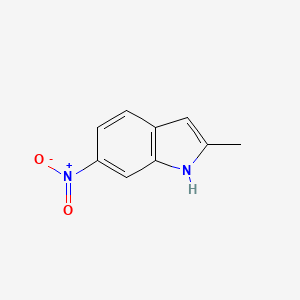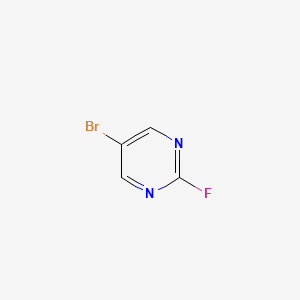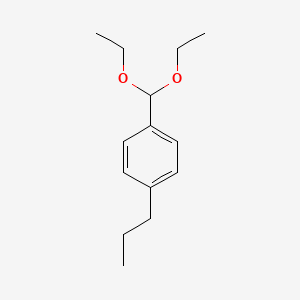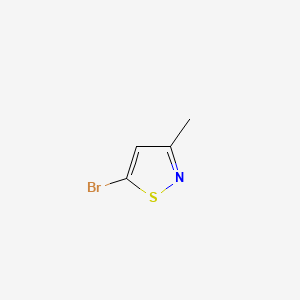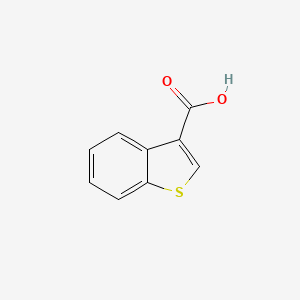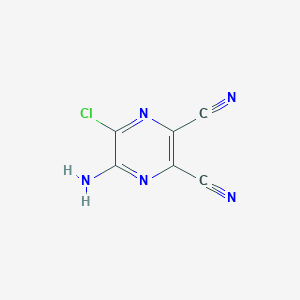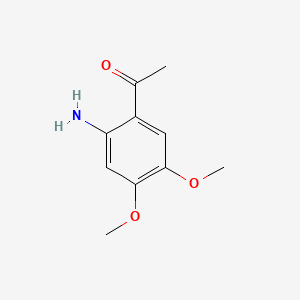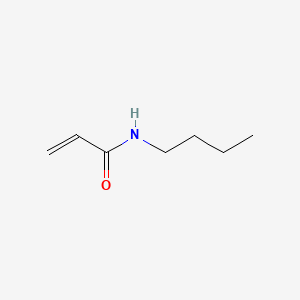
N-butylacrylamide
Overview
Description
N-butylacrylamide is an organic compound with the molecular formula C7H13NO. It is a derivative of acrylamide where the hydrogen atom of the amide group is replaced by a butyl group. This compound is known for its applications in polymer chemistry, particularly in the synthesis of hydrogels and other polymeric materials.
Mechanism of Action
Target of Action
N-Butylacrylamide primarily targets polymerization processes. It is used as a monomer in the synthesis of various polymers. The primary role of this compound is to form long-chain polymers through free-radical polymerization, which are then used in various industrial applications such as adhesives, coatings, and hydrogels .
Mode of Action
This compound interacts with free radicals generated during the polymerization process. These free radicals initiate the polymerization by attacking the double bond in the acrylamide group, leading to the formation of polymer chains. The resulting changes include the formation of poly(this compound) with specific properties depending on the polymerization conditions .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its polymerization. The free-radical polymerization pathway involves the initiation, propagation, and termination steps. During initiation, free radicals are generated, which then propagate by adding monomer units to the growing polymer chain. Termination occurs when two free radicals combine, ending the chain growth .
Pharmacokinetics
This compound is generally stable under standard conditions but can undergo rapid polymerization in the presence of initiators .
Action Environment
Environmental factors such as temperature, pH, and the presence of initiators significantly influence the action, efficacy, and stability of this compound. For instance, higher temperatures can accelerate the polymerization process, while the presence of certain ions or solvents can affect the solubility and reactivity of the monomer. These factors must be carefully controlled to achieve the desired polymer properties .
: Precipitation polymerization of N-tert-butylacrylamide in water : Synthesis and characterization of poly (N-tert-butylacrylamide-co-acrylamide) hydrogel
Biochemical Analysis
Biochemical Properties
N-butylacrylamide plays a significant role in biochemical reactions due to its ability to form polymers. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can interact with enzymes involved in polymerization processes, such as polymerases. These interactions are typically characterized by the formation of covalent bonds between the acrylamide group and the active sites of the enzymes, leading to the formation of long polymer chains .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in cell cycle regulation and apoptosis. Additionally, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to proteins and enzymes, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby preventing substrate binding and catalysis. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its biological activity. Additionally, prolonged exposure to this compound can result in cumulative effects on cells, such as increased oxidative stress and DNA damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can induce toxic effects, such as oxidative stress, inflammation, and apoptosis. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed. Additionally, high doses of this compound can lead to adverse effects, such as organ damage and impaired physiological function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, leading to changes in metabolic flux and metabolite levels. Additionally, this compound can affect the regulation of metabolic pathways by modulating the activity of key regulatory enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion transporters. Once inside the cell, this compound can bind to intracellular proteins, leading to its localization and accumulation in specific cellular compartments. These interactions can influence the biological activity and function of this compound .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with other biomolecules and its overall biological effects. For example, this compound localized in the nucleus can interact with transcription factors and influence gene expression .
Preparation Methods
N-butylacrylamide can be synthesized through various methods. One common synthetic route involves the reaction of acrylonitrile with butylamine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to yield this compound. Industrial production methods often involve large-scale batch or continuous processes to ensure high yield and purity of the compound .
Chemical Reactions Analysis
N-butylacrylamide undergoes several types of chemical reactions, including polymerization, substitution, and addition reactions. In polymerization reactions, this compound can form homopolymers or copolymers with other monomers such as acrylamide. Common reagents used in these reactions include free-radical initiators like potassium peroxodisulfate. The major products formed from these reactions are poly(this compound) and copolymers with varying properties depending on the comonomers used .
Scientific Research Applications
N-butylacrylamide has a wide range of scientific research applications. In chemistry, it is used as a monomer in the synthesis of hydrogels and other polymeric materials. These materials have applications in drug delivery systems, tissue engineering, and as matrices for the separation of biomolecules. In biology and medicine, this compound-based hydrogels are used for controlled drug release and as scaffolds for cell culture. In industry, it is used in the production of adhesives, coatings, and as a thickening agent in various formulations .
Comparison with Similar Compounds
N-butylacrylamide is similar to other N-substituted acrylamides such as N-isopropylacrylamide, N-tert-butylacrylamide, and N-sec-butylacrylamide. These compounds share similar chemical structures but differ in the nature of the substituent group attached to the amide nitrogen. This compound is unique in its balance of hydrophilicity and hydrophobicity, making it particularly useful in the synthesis of hydrogels with specific swelling properties. Other similar compounds include N-isopropylacrylamide, which is known for its temperature-sensitive properties, and N-tert-butylacrylamide, which is highly hydrophobic .
Properties
IUPAC Name |
N-butylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-3-5-6-8-7(9)4-2/h4H,2-3,5-6H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVUCYWJQFRCOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
65993-04-6 | |
| Record name | 2-Propenamide, N-butyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65993-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50349092 | |
| Record name | N-butylacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2565-18-6 | |
| Record name | n-Butyl-2-propenamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002565186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-butylacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-n-Butylacrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-BUTYL-2-PROPENAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/149B78H0RC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


